molecular formula C41H47NO17 B150139 Euojaponine D CAS No. 128397-42-2

Euojaponine D

Cat. No. B150139
CAS RN: 128397-42-2
M. Wt: 825.8 g/mol
InChI Key: ZJRDCQWLAILQHR-UHFFFAOYSA-N
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Description

Euojaponine D is a sesquiterpene alkaloid derived from the plant Euonymus japonica, which belongs to the Celastraceae family . The Celastraceae family is known for its potent insecticidal activity .


Molecular Structure Analysis

The molecular formula of Euojaponine D is C41H47NO17 . Its molecular weight is 825.81 . The InChI code is 1S/C41H47NO17/c1-20-15-16-27-26 (14-11-17-42-27)37 (50)53-18-38 (6)28-29 (54-22 (3)44)33 (56-24 (5)46)40 (19-52-21 (2)43)34 (58-36 (49)25-12-9-8-10-13-25)30 (55-23 (4)45)32 (57-35 (20)48)39 (7,51)41 (40,59-38)31 (28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3 .


Physical And Chemical Properties Analysis

Euojaponine D has a molecular weight of 825.81 and a molecular formula of C41H47NO17 . Additional physical and chemical properties are not specified in the available resources.

Relevant Papers The main paper referenced in the available resources is “New Sesquiterpene Alkaloids from Euonymus japonica: Structures of Euojaponines D, F, J, and K” published in J. Nat. Prod. 1990 . This paper discusses the isolation of Euojaponine D from Euonymus japonica and its structural elucidation .

Scientific Research Applications

Chemical Structure and Properties

  • Absolute Configuration of β-agarofuran Nucleus : Euojaponine D, similar to its variant euojaponine C, has a β-agarofuran nucleus. The absolute stereochemistry of such compounds can be determined using circular dichroism (CD) exciton chirality methods, providing insights into their chemical structures and properties (Ryu et al., 1997).

Biological and Pharmacological Activities

  • Insecticidal Properties : Sesquiterpene pyridine alkaloids, including compounds like euojaponine D, exhibit insecticidal properties. These compounds, isolated from various Euonymus species, have been identified for their potential use in biological pest control (Jinbo et al., 2002).

Applications in Traditional Medicine

  • Traditional Medicine and Compound Isolation : Euojaponine D, along with other sesquiterpene alkaloids, has been isolated from traditional medicinal plants like Peritassa compta. These compounds contribute to the pharmacological activities of the plants used in traditional medicine (Klass et al., 1993).

Impact on Diabetes and Cardiovascular Diseases

  • Potential in Diabetes Management : Compounds like euojaponine D, which are adrenergic and serotonergic antagonists, have shown potential in managing metabolic syndrome effects, including diabetes mellitus. Their effectiveness in improving glucose and lipid homeostasis indicates potential therapeutic uses (Lin et al., 2021).

Research on Related Alkaloids

  • Structural and Insecticidal Studies : Investigations into other sesquiterpene pyridine alkaloids, which are structurally related to euojaponine D, have been carried out. These studies focus on understanding their chemical structures and potential uses, such as insecticidal activities (Lião et al., 2001).

Potential Role in Osteoporosis Treatment

  • Herbal Medicine and Osteoporosis : Studies on traditional herbal medicines containing compounds like euojaponine D have explored their potential in treating conditions like osteoporosis. These investigations provide a basis for understanding the pharmacological mechanisms and therapeutic potentials of such compounds (Shuai et al., 2020).

properties

IUPAC Name

[19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRDCQWLAILQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 182899

CAS RN

128397-42-2, 128397-44-4
Record name Euojaponine D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128397422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euojaponine K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128397444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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